molecular formula C8H9N3O2 B1445286 ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate CAS No. 1190234-56-0

ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1445286
CAS RN: 1190234-56-0
M. Wt: 179.18 g/mol
InChI Key: RXWDCDMAINXMOX-UHFFFAOYSA-N
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Description

“Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(cyanomethyl)” indicates a cyanomethyl group (-CH2CN) attached to the first position of the pyrazole ring. The “ethyl … carboxylate” suggests an ethyl ester group attached to the carboxyl group at the fourth position of the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyanomethyl salts of pyridine and analogous isoquinolines have been used to create various heterocyclic compounds . A similar approach might be applicable to the synthesis of “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate”.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, similar compounds have been studied .

Scientific Research Applications

Synthesis of Coumarin Derivatives

Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: is utilized in the synthesis of coumarin derivatives, which are of significant interest due to their applications in pharmaceuticals, cosmetics, and optical devices. The compound can undergo Knoevenagel condensation followed by intramolecular cyclization, leading to the formation of coumarin-3-carboxylate ester . This process is facilitated by catalysts that can form complexes via hydrogen bonds, highlighting the compound’s versatility in synthetic organic chemistry.

Density Functional Theory (DFT) Studies

The compound is also involved in DFT studies to understand its reaction mechanisms better. For instance, DFT calculations have been used to explore the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde, which is structurally related to ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate . These studies provide insights into the factors influencing product distribution and the efficiency of synthesis processes.

Hydrogen Atom Abstraction Research

In the field of boron chemistry, ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate has been investigated for its role in hydrogen atom abstraction (HAA) reactions. Research using DFT computations has been conducted to analyze the kinetic barriers and reactivities of substrates in HAA reactions, which are crucial for developing new boron-based compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” are not available, safety data sheets for similar compounds provide information on potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future directions for research on “ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate” would likely depend on its potential applications. For example, if it exhibits useful biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

ethyl 1-(cyanomethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-5-10-11(6-7)4-3-9/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWDCDMAINXMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 1H-pyrazole-4-carboxylate (0.98 g, 7.0 mmol) in N,N-dimethylformamide (10 mL) was added 60% sodium hydride (0.42 g, 10.5 mmol) under ice-cooling, and the mixture was stirred at the same temperature for 20 min. Bromoacetonitrile (0.63 mL, 9.10 mmol) was added to the reaction mixture, the ice bath was removed and the mixture was stirred for 4.5 hr. The reaction mixture was diluted with water, extracted with ethyl acetate, washed successively with water and saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography (carrier: silica gel, eluent: hexane-ethyl acetate) to give the title compound (1.14 g, 90%) as a colorless oil.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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